Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Pyridine Annulation: The thiazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the thiazole derivative with a suitable pyridine precursor under acidic or basic conditions.
Functional Group Modifications: The final compound is obtained by introducing the hydroxymethyl, methyl, and propan-2-yl groups through various functional group transformations, such as alkylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Studies: It can be used as a probe to study the biological pathways involving thiazole and pyridine derivatives.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell proliferation and apoptosis, such as protein kinases and DNA topoisomerases.
Pathways Involved: It can modulate signaling pathways like the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other thiazolo[5,4-b]pyridine derivatives:
Similar Compounds: Thiazolo[4,5-b]pyridines, pyrano[2,3-d]thiazoles, and thiazolo[5,4-d]pyrimidines.
Uniqueness: The presence of the hydroxymethyl, methyl, and propan-2-yl groups in the compound provides unique chemical properties and biological activities that distinguish it from other similar compounds.
Biological Activity
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
This compound, with a CAS number of 2060062-07-7, has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H16N2O3S |
Molecular Weight | 294.37 g/mol |
Structure | Chemical Structure |
Recent studies have demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit potent inhibitory activity against various enzymes and receptors. Specifically, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), an important enzyme involved in cellular signaling pathways that regulate cell growth and survival. The IC50 value for a related compound was reported to be as low as 3.6 nM, indicating strong inhibitory potency .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features. Key findings include:
- Sulfonamide Functionality : The presence of sulfonamide groups has been linked to enhanced PI3Kα inhibitory activity.
- Pyridyl Substitution : The pyridyl group attached to the thiazolo core is crucial for maintaining high enzymatic activity; alterations to this group significantly reduce potency .
- Hydroxymethyl Group : The hydroxymethyl substituent at the 3-position may contribute to the compound's solubility and interaction with target enzymes .
Biological Activities
Thiazolo[5,4-b]pyridine derivatives have been associated with a variety of biological activities:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents through mechanisms that include apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains, suggesting utility in treating infections .
Case Studies
- Inhibition of PI3K Pathway : A study demonstrated that a thiazolo[5,4-b]pyridine derivative effectively inhibited the PI3K pathway in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Antitumor Efficacy : In vivo studies showed that this compound reduced tumor growth in xenograft models by targeting specific signaling pathways associated with tumorigenesis .
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-14(18)11-8(4)10-9(6-17)16-20-13(10)15-12(11)7(2)3/h7,17H,5-6H2,1-4H3 |
InChI Key |
XJIOSQOLGWUIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C(C)C |
Origin of Product |
United States |
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